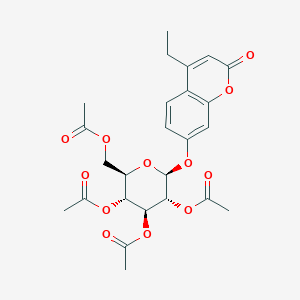![molecular formula C25H25N3O4S B14959146 N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-2-(phenylsulfonyl)acetamide](/img/structure/B14959146.png)
N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}-2-(phenylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a phenylpiperazine moiety, and an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with 2-(4-phenylpiperazine-1-carbonyl)phenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological molecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group and the phenylpiperazine moiety can interact with proteins or enzymes, modulating their activity. The compound may also affect signaling pathways by binding to receptors or other cellular components, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives and phenylpiperazine-based molecules. Examples include:
- 2-(benzenesulfonyl)-N-[2-(4-chlorophenyl)piperazine-1-carbonyl]acetamide
- 2-(benzenesulfonyl)-N-[2-(4-methylphenyl)piperazine-1-carbonyl]acetamide
Uniqueness
What sets 2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C25H25N3O4S |
|---|---|
Peso molecular |
463.6 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c29-24(19-33(31,32)21-11-5-2-6-12-21)26-23-14-8-7-13-22(23)25(30)28-17-15-27(16-18-28)20-9-3-1-4-10-20/h1-14H,15-19H2,(H,26,29) |
Clave InChI |
AFJJEFSSVXVJEP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)CS(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B14959064.png)
![1-cyclohexyl-N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959073.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959074.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B14959088.png)

![2-(4-chlorophenoxy)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}acetamide](/img/structure/B14959094.png)
![N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]glycine](/img/structure/B14959099.png)
![N-[3-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B14959100.png)
![6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14959111.png)
![Ethyl 4-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B14959116.png)

![1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14959133.png)
![2-(ethylsulfanyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959142.png)

